Monovinyl Architecture Preserves Dual-Site Halogen Binding Capacity Versus Divinyl Analogs
The target compound bears a single vinyl group at the N3 (imide) position, leaving the N1 (amide) nitrogen as a free N–H site available for post-polymerization halogenation. In contrast, the divinyl analog 1,3-divinyl-5-methyl-5-isobutylhydantoin (CAS 100317-08-6, MW 222.29) has both N1 and N3 positions substituted with polymerizable vinyl groups, permanently occupying the N1 site and restricting halogen capture to only the amide nitrogen [1]. This structural difference means that, per hydantoin repeat unit, the monovinyl monomer can theoretically support two N–X (X = Cl, Br) oxidative halogen sites after polymerization and halogenation, whereas the divinyl analog supports only one [1]. In the broader class of 5,5-disubstituted hydantoin N-halamine polymers, it is well established that tethering the polymerizable moiety exclusively at the N3 (imide) position preserves both amide and imide nitrogens for halogen capture, approximately doubling the achievable oxidative halogen loading per monomer unit [1].
| Evidence Dimension | Number of N–H sites available for post-polymerization halogenation per hydantoin repeat unit |
|---|---|
| Target Compound Data | 2 (N1–H amide + N3–H imide; N3 consumed by vinyl attachment to polymer backbone; N1 remains free for halogenation) |
| Comparator Or Baseline | 1,3-Divinyl-5-methyl-5-isobutylhydantoin (CAS 100317-08-6): 1 (both N1 and N3 consumed by vinyl groups; only amide nitrogen available for halogen capture after polymerization) |
| Quantified Difference | ~2× theoretical halogen binding sites per hydantoin unit (class-level, not directly measured for this specific monomer pair) |
| Conditions | Structural inference based on established N-halamine chemistry of 5,5-disubstituted hydantoins where vinyl attachment at N3 preserves N1–H |
Why This Matters
Higher halogen loading capacity per monomer unit directly enables greater biocidal storage density in antimicrobial coatings, textiles, and water-treatment membranes, and reduces the weight fraction of co-monomer needed to achieve a target chlorine load.
- [1] Rai, R. K.; Jayakrishnan, A. Tyrosine-Derived Novel Antimicrobial Hydantoin Polymers: Synthesis and Evaluation of Anti-Bacterial Activities. PubMed, 2017. Also: Synthesis of N-halamine polymers generally involves the chemical modification of 5,5′-disubstituted hydantoin to introduce polymerizable vinyl moieties thereby restricting the halogen capture only on the amide nitrogen. View Source
